6-methyl-5,6-dihydro-2H-pyran-2-one

Antifungal Phytopathology Mastigomycotina

6-Methyl-5,6-dihydro-2H-pyran-2-one (CAS 10048-32-5), also known as parasorbic acid or δ-2-hexenolide, is a naturally occurring unsaturated δ-lactone belonging to the dihydropyranone class. It is characterized by a six-membered α,β-unsaturated lactone ring with a methyl substituent at the 6-position, existing as the (6S)-enantiomer in its natural form.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 10048-32-5
Cat. No. B158270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5,6-dihydro-2H-pyran-2-one
CAS10048-32-5
Synonyms5-hydroxy-2-hexenoic acid delta lactone
parasorbic acid
parasorbic acid, (+-)-isomer
parasorbic acid, (S)-isome
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1CC=CC(=O)O1
InChIInChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3
InChIKeyDYNKRGCMLGUEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5,6-dihydro-2H-pyran-2-one (Parasorbic Acid): Core Procurement and Characterization Data


6-Methyl-5,6-dihydro-2H-pyran-2-one (CAS 10048-32-5), also known as parasorbic acid or δ-2-hexenolide, is a naturally occurring unsaturated δ-lactone belonging to the dihydropyranone class [1]. It is characterized by a six-membered α,β-unsaturated lactone ring with a methyl substituent at the 6-position, existing as the (6S)-enantiomer in its natural form [2]. This compound is notable for being the cyclic lactone of sorbic acid (2,4-hexadienoic acid), a widely used food preservative, and can be converted to sorbic acid via ring-opening under acidic or thermal conditions [3].

Why 6-Methyl-5,6-dihydro-2H-pyran-2-one Cannot Be Substituted by Other α,β-Unsaturated Lactones


The α,β-unsaturated lactone class exhibits wide variability in biological activity, stability, and reactivity, rendering generic substitution inappropriate. 6-Methyl-5,6-dihydro-2H-pyran-2-one demonstrates unique properties, including its ability to act as a precursor to sorbic acid [1], its distinct antifungal potency profile compared to patulin and penicillic acid [2], and its specific optical rotation and toxicity metrics that differ significantly from its ring-opened analog, sorbic acid . These quantifiable differences, detailed below, demonstrate that 6-methyl-5,6-dihydro-2H-pyran-2-one is not functionally equivalent to other lactones or its own hydrolysis product.

Quantitative Differentiation of 6-Methyl-5,6-dihydro-2H-pyran-2-one from Key Analogs


Superior Antifungal Potency of Parasorbic Acid Over Other α,β-Unsaturated Lactones in Select Fungal Isolates

Parasorbic acid demonstrated high antifungal potency against specific Mastigomycotina isolates, achieving a minimal inhibitory concentration (MIC) of less than 1 μg/mL, a level comparable to the potent mycotoxin patulin. This activity is isolate-dependent and significantly exceeds the potency of other tested lactones in certain contexts. [1]

Antifungal Phytopathology Mastigomycotina

Distinct Toxicological Profile: Parasorbic Acid Exhibits Low Oral Toxicity but Higher Parenteral Toxicity Than Sorbic Acid

The acute toxicity of parasorbic acid is route-dependent. While it shows no significant long-term adverse effects in chronic feeding studies (NOAEL >1.7 mg/kg/day), it exhibits high acute toxicity via parenteral routes. The LD50 in mice is 420 mg/kg (i.p.) and 195 mg/kg (i.v.), highlighting a substantial difference compared to sorbic acid, which has an oral LD50 of ~7,360 mg/kg in rats. [1]

Toxicology Food Safety Pharmacology

Chiral Purity and Optical Rotation: Defining the (6S)-Enantiomer Against the Racemate

The natural (6S)-enantiomer of 6-methyl-5,6-dihydro-2H-pyran-2-one exhibits a specific optical rotation of [α]D18 +49.3° (c = 2 in alcohol), which is a key differentiator from the racemic mixture (CAS 108-54-3) and the synthetic (6R)-enantiomer (CAS 119067-60-6).

Chiral Chemistry Analytical Chemistry Natural Products

Definitive Use Cases for 6-Methyl-5,6-dihydro-2H-pyran-2-one Based on Evidence


Precursor for High-Purity Sorbic Acid Synthesis via Catalytic Ring-Opening

6-Methyl-5,6-dihydro-2H-pyran-2-one serves as a strategic intermediate for producing sorbic acid (2,4-hexadienoic acid), a commodity food preservative. The patented process involves acid-catalyzed ring-opening of the lactone, which can be tuned to yield sorbic acid or pentadiene [1]. This route is of industrial interest as an alternative to the traditional ketene-crotonaldehyde process, potentially offering advantages in purity and by-product profile. Procurement for this use case requires material of sufficient purity to ensure efficient catalytic conversion.

Antifungal Research Targeting Oomycetes and Chytridiomycetes

Due to its potent and variable antifungal activity against Mastigomycotina (MIC < 1 μg/mL to 500 μg/mL) [2], parasorbic acid is a valuable tool compound for studying fungal sensitivity and resistance mechanisms in Oomycetes and Chytridiomycetes. Researchers can use it to investigate structure-activity relationships within α,β-unsaturated lactones or as a selective agent in culture media. Its isolate-dependent activity profile necessitates careful strain selection and MIC determination for each application.

Chiral Building Block for Asymmetric Synthesis of Natural Products

The well-defined (6S) stereochemistry and the reactive α,β-unsaturated lactone moiety make (6S)-6-methyl-5,6-dihydro-2H-pyran-2-one a valuable chiral building block [1]. It can be used in the total synthesis of complex natural products containing the dihydropyranone core, such as osmundalactone or massoia lactone [3]. Procurement of the enantiomerically pure (6S)-form, verified by optical rotation, is critical for achieving stereochemical fidelity in synthetic targets.

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